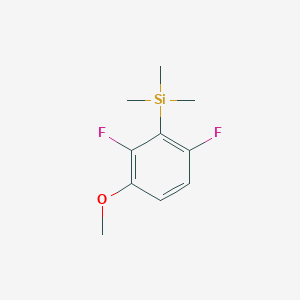
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is an organic compound with the molecular formula C10H14F2OSi It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by fluorine atoms, the hydrogen atom at position 4 is replaced by a methoxy group, and the hydrogen atom at position 2 is replaced by a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts .
化学反应分析
Types of Reactions
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new aromatic compound with a different substituent pattern .
科学研究应用
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential use as a drug or drug precursor.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene exerts its effects depends on the specific reaction or applicationFor example, the trimethylsilyl group can act as a protecting group in organic synthesis, while the fluorine atoms can influence the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
1,3-Difluoro-4-methoxybenzene: Lacks the trimethylsilyl group.
1,3-Difluoro-2-(trimethylsilyl)benzene: Lacks the methoxy group.
1,4-Difluoro-2-(trimethylsilyl)benzene: Different substitution pattern.
Uniqueness
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is unique due to the combination of its functional groups, which confer specific reactivity and stability properties. The presence of both fluorine atoms and the trimethylsilyl group makes it particularly useful in various synthetic applications .
属性
分子式 |
C10H14F2OSi |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
(2,6-difluoro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14F2OSi/c1-13-8-6-5-7(11)10(9(8)12)14(2,3)4/h5-6H,1-4H3 |
InChI 键 |
HFQBTBSSGJSKRE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)F)[Si](C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















